An In-depth Technical Guide to the Chemical Properties of N-Nitroso Guvacoline-d4
An In-depth Technical Guide to the Chemical Properties of N-Nitroso Guvacoline-d4
This technical guide provides a comprehensive overview of the chemical and physical properties of N-Nitroso guvacoline-d4, a deuterated isotopologue of the areca-nut-derived nitrosamine, N-Nitrosoguvacoline. This document is intended for researchers, scientists, and professionals in drug development and toxicology who require detailed technical information, including experimental methodologies and an understanding of its biological context.
Core Chemical Properties
N-Nitroso guvacoline-d4 is the deuterium-labeled form of N-Nitroso guvacoline (B1596253), where four hydrogen atoms have been replaced by deuterium.[1] This isotopic labeling makes it a valuable internal standard for quantitative analysis of N-Nitrosoguvacoline in various matrices, particularly in metabolic and pharmacokinetic studies.
Table 1: Chemical and Physical Data for N-Nitroso Guvacoline-d4
| Property | Value | Source |
| IUPAC Name | 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester | [2] |
| Synonyms | Nitrosoguvacoline-d4 | [2] |
| CAS Number | 1330277-21-8 | [2] |
| Molecular Formula | C₇H₆D₄N₂O₃ | [2] |
| Molecular Weight | 174.19 g/mol | [2][3] |
| Canonical SMILES | COC(=O)C1=CCCN(C1)N=O | [4][5] |
Synthesis and Experimental Protocols
The synthesis of N-Nitroso guvacoline and its deuterated analog involves the nitrosation of the corresponding precursor, guvacoline or guvacoline-d4. While specific protocols for the deuterated version are proprietary to commercial suppliers, the general chemical principles are well-established for related N-nitrosamines.
The preparation of N-Nitrosoguvacoline (NGL) is typically achieved through the nitrosation of arecoline (B194364) or guvacine.[6] A common method, as described by Lijinsky and Taylor (1976), involves the reaction of the precursor with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.[6] Small amounts of phenolic extracts from areca fruit have been shown to inhibit the formation of NGL from arecoline, while larger amounts can enhance its formation.[6]
The synthesis of the deuterated analog would follow a similar pathway, starting with the deuterated precursor, guvacoline-d4. The final step involves the introduction of the nitroso group.
Experimental Protocol: Nitrosation of Deuterated Precursor (General)
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Dissolution: The precursor, guvacoline-d4, is dissolved in an appropriate acidic solution (e.g., dilute hydrochloric acid or acetic acid).
-
Nitrosation: A solution of sodium nitrite (NaNO₂) is added dropwise to the precursor solution while maintaining a low temperature (typically 0-5°C) with constant stirring. The acidic conditions protonate the nitrite ion to form nitrous acid (HNO₂), the active nitrosating agent.[7]
-
Reaction Quenching: After a set reaction time, the reaction is quenched, often by the addition of a scavenger for excess nitrous acid, such as ammonium (B1175870) sulfamate (B1201201) or urea.
-
Extraction: The reaction mixture is neutralized, and the N-Nitroso guvacoline-d4 product is extracted using an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: The crude product is purified using standard laboratory techniques, such as column chromatography, to yield the final high-purity compound.
Below is a diagram illustrating the general workflow for the synthesis.
Analytical Methodologies
The detection and quantification of N-nitrosamines like N-Nitroso guvacoline-d4 in pharmaceutical and biological samples require highly sensitive and selective analytical methods due to their potential carcinogenicity and typically low concentration levels.[7]
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is the standard for analyzing N-nitrosamines.[7][8]
-
LC-MS/MS: This is a common and robust method. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[7]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole-Orbitrap mass spectrometers offer high mass accuracy, which is crucial for the unambiguous identification and quantification of trace-level impurities.[9]
-
Thermal Energy Analyzer (TEA): Historically, the TEA detector has been used for its high selectivity for N-nitroso compounds, though it is often less sensitive than modern MS techniques.[10]
-
Sample Preparation:
-
Extraction: The analyte is extracted from the sample matrix (e.g., biological fluid, drug product) using a suitable solvent like methanol (B129727) or an appropriate buffer.[8][9]
-
Internal Standard Spiking: A known concentration of the isotopically labeled internal standard (in this case, N-Nitroso guvacoline-d4 when analyzing the non-labeled compound) is added to the sample and calibration standards to correct for matrix effects and variations in sample processing.[8]
-
Cleanup: The extract may be centrifuged and filtered through a syringe filter (e.g., 0.22 µm PVDF) to remove particulates before injection.[8][9]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Quantification: The analyte is quantified by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[8]
-
The following diagram outlines a typical analytical workflow.
Biological Context and Signaling Pathways
N-Nitroso compounds are of significant interest due to their carcinogenic potential.[7] N-Nitrosoguvacoline has been identified in the saliva of betel-quid chewers and is formed by the nitrosation of arecoline, a major alkaloid in the areca nut.[4][6] The International Agency for Research on Cancer (IARC) has classified N-Nitrosoguvacoline as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to a lack of sufficient data.[4][6]
Like most N-nitrosamines, N-Nitrosoguvacoline is considered a procarcinogen that requires metabolic activation to exert its genotoxic effects.[11] This activation is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues.[11][12]
The general mechanism involves α-hydroxylation, where a hydrogen atom on a carbon adjacent to the N-nitroso group is hydroxylated. This creates an unstable intermediate that spontaneously decomposes to form highly reactive electrophilic species, such as diazonium ions or carbocations.[11][13] These electrophiles can then form covalent adducts with cellular macromolecules, including DNA, leading to mutations and initiating the process of carcinogenesis.
The conceptual pathway for this metabolic activation is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. labsolu.ca [labsolu.ca]
- 4. N-Nitrosoguvacoline | C7H10N2O3 | CID 62103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Nitroso guvacoline | 55557-02-3 | FN26351 | Biosynth [biosynth.com]
- 6. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed | MDPI [mdpi.com]
- 12. N-nitroso compounds induce changes in carcinogen-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
